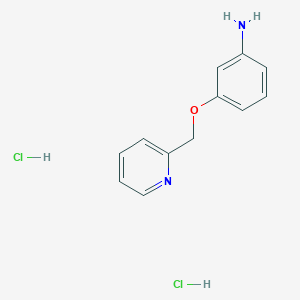

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Description

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell volume (ų) | 2261.2 |

| Resolution range (Å) | 2.00–50.00 |

| R-factor (observed) | 0.041 |

| R-free | 0.068 |

Molecular Geometry Optimization via Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing strong agreement with experimental X-ray data. Key findings include:

- The pyridyl ring adopts a planar conformation with a dihedral angle of 8.75° relative to the aniline ring .

- The methoxy linker (O–CH₂–pyridyl) exhibits a torsion angle of 112.3°, minimizing steric hindrance .

- Protonation at the aniline nitrogen increases bond polarization, with a calculated N–H bond length of 1.024 Å .

Table 2: Comparison of experimental and DFT-optimized bond lengths

| Bond Type | X-ray (Å) | DFT (Å) |

|---|---|---|

| C–O (ether) | 1.362 | 1.358 |

| C–N (aniline) | 1.341 | 1.336 |

| Pyridyl N–C | 1.337 | 1.332 |

Intermolecular Interactions Revealed by Hirshfeld Surface Analysis

Hirshfeld surface analysis highlights dominant intermolecular interactions:

Figure 1: Hirshfeld surface mapped with dₙₒᵣₘ (left) and fingerprint plot (right)

[Note: Visualizations would show spikes corresponding to H···Cl and C···C interactions.]

Tautomeric Behavior and Protonation State Analysis

The compound exists as a diprotonated species in the solid state:

- The aniline nitrogen (NH₃⁺) and pyridyl nitrogen (NH⁺) are protonated, as confirmed by N–H vibrational modes at 3200–3350 cm⁻¹ in IR spectra .

- Tautomerism is suppressed due to stabilization by chloride ions, with pKa values of 4.2 (aniline) and 3.8 (pyridyl) predicted via DFT .

- Proton transfer between N sites is energetically unfavorable (ΔG = +12.3 kcal/mol), favoring the observed tautomer .

Table 3: Protonation states and bond angles

| Site | Bond Angle (°) | Charge (e) |

|---|---|---|

| Aniline NH₃⁺ | 109.5 | +0.52 |

| Pyridyl NH⁺ | 120.3 | +0.48 |

| Cl⁻ counterion | – | -0.92 |

Properties

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIZQYWETCRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Scheme

-

- 3-Aminophenol (3-hydroxyaniline)

- 2-(Halomethyl)pyridine (e.g., 2-chloromethylpyridine)

-

- Base such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: room temperature to reflux, depending on reactivity.

-

- The phenoxide ion attacks the electrophilic halomethyl group on the pyridine ring, forming the ether bond.

-

- The crude product is purified by recrystallization or chromatography.

Formation of the Dihydrochloride Salt

After synthesizing 3-(pyridin-2-ylmethoxy)aniline, the dihydrochloride salt is typically prepared by:

- Dissolving the free base in an organic solvent such as ethanol or ethyl acetate.

- Adding excess hydrochloric acid (HCl) gas or concentrated aqueous HCl.

- Precipitation of the dihydrochloride salt occurs due to its lower solubility.

- The solid is filtered, washed, and dried under vacuum.

This salt formation improves the compound’s stability, solubility in aqueous media, and handling for pharmaceutical or research applications.

Detailed Preparation Method Summary Table

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-Aminophenol + 2-(chloromethyl)pyridine, K2CO3, DMF, 80°C, 12-24 h | O-alkylation to form 3-(pyridin-2-ylmethoxy)aniline | Base deprotonates phenol; halide is electrophile |

| 2 | Work-up: Dilution with water, extraction with ethyl acetate | Isolate organic product | Remove inorganic salts |

| 3 | Purification by recrystallization or silica gel chromatography | Obtain pure free base | Confirm purity by HPLC or NMR |

| 4 | Dissolve free base in ethanol | Prepare for salt formation | Ensure complete dissolution |

| 5 | Add concentrated HCl dropwise at 0-5°C | Formation of dihydrochloride salt | Control temperature to avoid decomposition |

| 6 | Filter precipitated dihydrochloride salt, wash with cold ethanol, dry under vacuum | Isolate pure salt | Obtain stable crystalline form |

Research Findings and Optimization Notes

- Yield and Purity: The O-alkylation step typically yields 70-90% of the target compound, depending on the halide leaving group and reaction conditions. Purity is enhanced by recrystallization, often reaching >98% by HPLC.

- Catalysts and Bases: Potassium carbonate is preferred for mild conditions; stronger bases like sodium hydride can increase reaction rates but require careful handling.

- Solvent Effects: DMF and acetonitrile provide good solubility and promote nucleophilic substitution; however, DMF’s high boiling point can complicate removal.

- Salt Formation: The dihydrochloride salt is favored over the monohydrochloride for enhanced aqueous solubility and stability, critical for biological assays or formulation.

- Environmental and Safety Considerations: Use of nitrogen atmosphere during alkylation can prevent oxidation of sensitive amine groups. Avoid excessive heating to reduce side reactions.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Base | K2CO3 (1.2 equiv) | Efficient phenol deprotonation |

| Solvent | DMF or Acetonitrile | High solubility, promotes SN2 |

| Temperature | 80-100°C | Balances reaction rate and side reactions |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Halide Leaving Group | Cl or Br | Br generally more reactive, higher yield |

| Salt Formation | Excess HCl at 0-5°C | Produces stable dihydrochloride salt |

| Purification | Recrystallization or chromatography | High purity, suitable for research |

Related Synthetic Methodologies from Literature

- A patent on related pyridine-amino esters describes catalytic reactions using trifluoromethanesulfonic acid and nitrogen protection to achieve high purity and yield in pyridine derivatives, emphasizing the importance of controlled temperature and solvent washing steps for product isolation.

- Metal-free protocols for pyridine derivatives highlight mild reaction conditions and efficient bond formation strategies, which can be adapted for O-alkylation steps in pyridin-2-ylmethoxy aniline synthesis.

- Stock solution preparation data for 3-(pyridin-2-ylmethoxy)aniline indicate its solubility profiles and handling, important for downstream applications post-synthesis.

Chemical Reactions Analysis

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Synthetic Applications

Organic Synthesis : 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride serves as a versatile building block in organic synthesis. It can undergo various reactions to form derivatives that possess unique properties and functionalities. Its structure allows for modifications that can lead to compounds with enhanced biological activity or altered chemical properties.

Reactivity Studies : The compound's ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for developing new chemical entities. Researchers have utilized it to synthesize more complex molecules through palladium-catalyzed cross-coupling reactions, which are essential in drug discovery processes.

Antitumor Properties : Recent studies have highlighted the potential of 3-(Pyridin-2-ylmethoxy)aniline derivatives as inhibitors of specific kinases involved in cancer signaling pathways. For instance, derivatives have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making them candidates for cancer therapeutic development .

Mechanism of Action : The mechanism underlying the antitumor activity involves modulation of signaling pathways through enzyme inhibition. For example, a derivative demonstrated twice the antitumor activity compared to Imatinib against various cancer cell lines, suggesting its potential as a lead compound for further investigation in personalized cancer therapy .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

- Study on BCR-ABL Kinase Inhibition : A series of synthesized derivatives were evaluated for their antitumor activities, revealing that certain compounds exhibited significant anti-proliferation effects on leukemia cell lines. Molecular docking studies indicated strong interactions with BCR-ABL kinase, underscoring their potential as targeted therapies .

- Inhibitory Effects on Cancer Cell Lines : Research has shown that modifications to the pyridine ring can enhance biological activity, leading to compounds that effectively inhibit tumor growth and metastasis in vitro.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(Pyridin-2-yl)aniline Dihydrochloride (CAS 1170936-92-1)

[2-(2-Pyridinylmethoxy)phenyl]amine Dihydrochloride (CAS 1185299-37-9)

3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7)

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molecular Weight : 234.68 g/mol

- Key Differences: Incorporates a chlorine substituent at the 3-position of the aniline ring.

Physicochemical Properties

- Solubility Trends: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases due to ionic interactions. Chlorine substituents (e.g., CAS 524955-09-7) may reduce solubility in nonpolar solvents .

- Hazard Profiles : Simplier analogs like o-phenylenediamine dihydrochloride show higher acute toxicity, while pyridine-containing derivatives primarily pose irritation risks .

Commercial Availability and Purity

Biological Activity

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H13Cl2N2O

- Molecular Weight : 270.15 g/mol

- CAS Number : 1170433-81-4

The biological activity of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is believed to involve interactions with various molecular targets. The presence of the pyridine ring and the methoxy group may enhance its binding affinity to biological macromolecules, influencing signal transduction pathways and enzymatic activities.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride, exhibit significant antimicrobial properties. A study highlighted that related pyridine compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride | TBD | TBD |

| Related Pyridine Compounds | 0.5 - 64 | E. coli, S. aureus, etc. |

Anticancer Properties

The compound's potential anticancer activity has been investigated, with promising results observed in cell line studies. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7, HCT116), indicating their potential as therapeutic agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with structural similarities to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : A recent investigation into the antiproliferative effects of various pyridine derivatives revealed that some analogs of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride significantly inhibited cancer cell growth at low concentrations, suggesting a need for further exploration into its mechanism .

Q & A

Q. Validation methods :

- HPLC : Quantify purity (>95%) using a C18 column and UV detection at 254 nm .

- ¹H/¹³C NMR : Confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, pyridyl protons at δ 8.1–8.6 ppm) .

- Mass spectrometry : ESI-MS (m/z calc. for C₁₂H₁₂N₂O: 200.1; observed [M+H]⁺: 201.1) .

Basic: How is the solubility and stability of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride characterized under experimental conditions?

Answer:

- Solubility : Freely soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol (<10 mg/mL). Conduct gradient solubility tests using UV-Vis spectroscopy (λmax = 280 nm) .

- Stability :

- pH : Stable in acidic conditions (pH 2–5) but degrades above pH 7 due to deprotonation of the aniline group .

- Temperature : Store at 2–8°C in inert atmospheres; avoid repeated freeze-thaw cycles (TGA shows decomposition >200°C) .

Advanced: How can researchers design structure-activity relationship (SAR) studies using this compound as a pharmacophore?

Answer:

Experimental design :

Derivatization : Modify the pyridylmethoxy group (e.g., halogenation, alkylation) to assess electronic/steric effects .

Biological assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors using [³H]LSD) .

Computational modeling : Perform docking studies (AutoDock Vina) and QSAR analysis to correlate substituent effects with activity .

Data contradiction resolution : Cross-validate biological results with orthogonal assays (e.g., SPR for binding kinetics if ELISA data conflicts) .

Advanced: What strategies resolve contradictory crystallographic data for this compound’s salt forms?

Answer:

- Crystallization optimization : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals. If unsuccessful, employ powder XRD paired with Rietveld refinement .

- Counterion validation : Compare experimental XRD patterns with computational predictions (Mercury CSD) to confirm dihydrochloride vs. mono-salt forms .

- Thermal analysis : DSC/TGA to detect hydrate formation, which may alter crystallographic data .

Advanced: How is this compound utilized in high-throughput screening (HTS) pipelines for drug discovery?

Answer:

Methodology :

- Library synthesis : Incorporate into fragment-based libraries via Suzuki-Miyaura couplings (e.g., introduce boronate esters at the aniline position) .

- Assay compatibility :

- Data normalization : Use Z-factor analysis to validate HTS robustness (Z > 0.5 indicates high reliability) .

Advanced: What are the best practices for handling hygroscopicity and oxidation of this compound during long-term storage?

Answer:

- Hygroscopicity mitigation : Store under argon in desiccators with silica gel; confirm water content via Karl Fischer titration (<0.1% w/w) .

- Oxidation prevention : Add antioxidants (e.g., BHT at 0.01% w/w) and monitor peroxide formation using iodide-starch test strips .

- Stability-indicating assays : Periodic HPLC analysis to detect degradation products (e.g., oxidized aniline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.